molecular formula C16H10F6O3 B14068894 (2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid

(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid

Cat. No.: B14068894
M. Wt: 364.24 g/mol
InChI Key: XQSKHZGNRISKFU-UHFFFAOYSA-N
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Description

(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is a biphenyl acetic acid derivative characterized by two trifluoromethyl (-CF₃) groups at the 2 and 2' positions of the biphenyl core, a hydroxyl (-OH) group at the 4 position, and an acetic acid (-CH₂COOH) moiety. This compound (CAS 5002-01-7, as per ) exhibits unique physicochemical properties due to the strong electron-withdrawing nature of the -CF₃ groups, which enhance the acidity of the carboxylic acid group and influence solubility and stability .

Properties

Molecular Formula

C16H10F6O3

Molecular Weight

364.24 g/mol

IUPAC Name

2-hydroxy-2-[3-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C16H10F6O3/c17-15(18,19)11-4-2-1-3-9(11)10-6-5-8(13(23)14(24)25)7-12(10)16(20,21)22/h1-7,13,23H,(H,24,25)

InChI Key

XQSKHZGNRISKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(C(=O)O)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 4-Substituted-2-(Trifluoromethyl)chlorobenzenes

The starting material, 4-alkoxycarbonyl-2-(trifluoromethyl)chlorobenzene, is synthesized through sequential functionalization of 2-trifluoromethylphenol. Nitration at the 4-position followed by reduction and Sandmeyer reaction yields 4-chloro-2-trifluoromethylphenol. Subsequent alkylation with ethyl chloroacetate introduces the ethoxycarbonylmethoxy group, yielding 4-(ethoxycarbonylmethoxy)-2-(trifluoromethyl)chlorobenzene.

Dimerization Reaction Conditions

Dimerization employs a nickel chloride catalyst (0.001–0.2 equiv), triarylphosphine ligands (0.001–1 equiv), and zinc as a reducing metal (0.1–4 equiv) in an aprotic polar solvent (e.g., dimethylformamide). The reaction proceeds at 80–100°C for 12–24 hours, coupling two chlorobenzene units to form 2,2'-bis(trifluoromethyl)-4,4'-di(ethoxycarbonylmethoxy)biphenyl.

Key Parameters

  • Nickel Catalyst : Ensures oxidative addition and reductive elimination.
  • Triarylphosphine : Stabilizes the nickel intermediate and modulates electron density.
  • Zinc : Acts as a terminal reductant, enabling turnover of the catalytic cycle.

Functionalization to Hydroxy-Acetic Acid Moieties

The ethoxycarbonylmethoxy groups introduced during dimerization require hydrolysis to yield hydroxy-acetic acid.

Acidic Hydrolysis

Treatment with concentrated hydrochloric acid (6 M, reflux, 8–12 hours) cleaves the ethyl ester, producing 2,2'-bis(trifluoromethyl)-4,4'-bis(hydroxyacetic acid)biphenyl. The reaction mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water.

Alkaline Hydrolysis

Alternatively, sodium hydroxide (2 M, 60°C, 6 hours) saponifies the ester, yielding the sodium salt of the target compound. Acidification with HCl precipitates the free acid.

Yield Optimization

  • Temperature Control : Excessive heat promotes decarboxylation.
  • Solvent Choice : Tetrahydrofuran-water mixtures enhance solubility and reaction homogeneity.

Alternative Routes: Palladium-Catalyzed Cross-Coupling

For biphenyl systems with steric constraints, palladium-catalyzed Suzuki-Miyaura coupling offers a complementary approach.

Boronic Acid Synthesis

4-Bromo-2-(trifluoromethyl)phenylboronic acid is prepared via Miyaura borylation of 4-bromo-2-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron and a palladium catalyst.

Coupling Reaction

Suzuki-Miyaura coupling of two equivalents of the boronic acid with 4,4'-dibromo-2,2'-bis(trifluoromethyl)biphenyl under aerobic conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) forms the biphenyl core. Subsequent functionalization follows the hydrolysis steps outlined in Section 2.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, necessitating directing groups for functionalization. Nitro groups at the 4-position guide subsequent substitutions, which are later reduced and converted to hydroxyl or carboxylic acid groups.

Protecting Group Strategies

Ethyl esters protect carboxylic acid intermediates during nickel-catalyzed dimerization, preventing side reactions with the reducing metal. Deprotection is achieved post-dimerization under mild acidic conditions.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Nickel catalysts are recovered via filtration of the reaction mixture through celite, reducing metal leaching and production costs.

Waste Management

Zinc chloride byproducts are neutralized with sodium carbonate, forming insoluble zinc carbonate, which is removed by filtration.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Trifluoromethyl groups appear as singlets at δ 3.8–4.2 ppm. Hydroxy-acetic acid protons resonate as doublets at δ 4.5–5.0 ppm (OH) and δ 2.8–3.2 ppm (CH₂).
  • ¹⁹F NMR : CF₃ groups show signals at δ -60 to -65 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, palladium catalysts, organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations in Biphenyl Acetic Acid Derivatives

The table below highlights key structural analogs and their substituent differences:

Compound Name (CAS) Substituents on Biphenyl Core Molecular Formula Molecular Weight Key Properties/Applications Source
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid (5002-01-7) -CF₃ (2,2'), -OH (4), -CH₂COOH (4) C₁₆H₁₁F₆O₃ 374.25 High acidity, metabolic stability
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (6908-38-9) -F (4'), -CH₂COOH (4) C₁₄H₁₁FO₂ 230.24 Moderate acidity, pharmaceutical intermediate
2-(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid (1261771-56-5) -F (5), -CF₃ (4'), -CH₂COOH (2) C₁₅H₁₀F₄O₂ 318.24 Enhanced lipophilicity, drug candidate
3'-(Hydroxymethyl)-biphenyl-4-acetic acid (176212-50-3) -CH₂OH (3'), -CH₂COOH (4) C₁₅H₁₄O₃ 242.27 Improved solubility, lab reagent
4-BIPHENYL-(3'-METHOXY)ACETIC ACID (669713-73-9) -OCH₃ (3'), -CH₂COOH (4) C₁₅H₁₄O₃ 242.27 Electron-donating effects, synthetic intermediate

Key Physicochemical Differences

  • Acidity : The trifluoromethyl groups in the target compound lower the pKa of the acetic acid group (~2.5–3.0 estimated) compared to analogs with electron-donating groups like methoxy (pKa ~4.5–5.0) .
  • Lipophilicity : The -CF₃ groups increase logP values, enhancing membrane permeability relative to hydrophilic derivatives like 3'-(hydroxymethyl) analogs .
  • Thermal Stability : Bis(trifluoromethyl) derivatives exhibit higher thermal stability due to the robust C-F bonds, as seen in related compounds undergoing acid-catalyzed cyclodimerization () .

Biological Activity

(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C32H31F7O3
  • Molecular Weight : 596.6 g/mol
  • CAS Number : 869586-30-1
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Molecular docking studies have indicated that this compound can interact with RNA polymerase and other enzymes involved in cellular processes . The trifluoromethyl groups enhance lipophilicity and may contribute to increased binding affinity for target proteins.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of this compound against influenza viruses. In a cytopathic effect (CPE) assay using Madin-Darby canine kidney (MDCK) cells infected with the H1N1 strain, it exhibited significant protective effects with an effective concentration (EC50) of approximately 10 µM . This suggests that the compound may inhibit viral replication or entry into host cells.

Antimicrobial Properties

In addition to antiviral effects, this compound has shown promising antibacterial activity against Mycobacterium tuberculosis. In high-throughput screening assays, it was found to have a minimum inhibitory concentration (MIC) below 20 µM, indicating strong potential as an antimicrobial agent .

Case Studies

  • Influenza Virus Study :
    • Objective : To evaluate the antiviral efficacy against influenza A virus.
    • Method : CPE assay on MDCK cells.
    • Results : The compound demonstrated an EC50 value of 10.36 ± 0.22 µM, indicating significant antiviral activity .
  • Tuberculosis Study :
    • Objective : To assess the inhibitory effects on Mycobacterium tuberculosis.
    • Method : High-throughput screening against a library of compounds.
    • Results : Confirmed hits showed MIC values < 20 µM, with some exhibiting low cytotoxicity towards HepG2 cells .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the biphenyl structure is crucial for enhancing the biological activity of this compound. The SAR analysis indicates that modifications in the biphenyl moiety significantly affect both potency and selectivity against various pathogens .

Data Tables

Biological ActivityTest MethodEC50/MIC ValueReference
AntiviralCPE Assay on MDCK Cells10.36 ± 0.22 µM
AntimicrobialHigh-throughput Screening<20 µM

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing (2,2'-bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid, and what analytical methods validate its purity?

  • Synthesis : The compound may be synthesized via acid-catalyzed cyclodimerization of fluorinated oxetanes or thietanes. For example, Lewis acids like boron trifluoride etherate can catalyze reactions in dichloromethane, forming symmetrical cores with trans-alkoxy groups (see cyclodimerization in ). Purification often involves crystallization from hexane.
  • Validation : Purity is confirmed by high-performance liquid chromatography (HPLC) with >95.0% thresholds (as in related fluorinated compounds in ). Structural confirmation requires NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Method : Single-crystal X-ray diffraction is employed. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data .
  • Procedure : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture), and data are collected at low temperatures (e.g., 153 K, as in ). The structure is refined using SHELXL, with R factors <0.05 indicating high accuracy .

Q. What solvents are suitable for this compound, and how does its solubility impact experimental design?

  • Solubility : The trifluoromethyl groups enhance solubility in non-polar solvents like dichloromethane or hexane (used in crystallization in ). Polar aprotic solvents (e.g., DMSO) may be required for reactions involving nucleophiles.
  • Design Considerations : Low solubility in water necessitates organic-phase reactions or phase-transfer catalysts. Solvent choice affects reaction kinetics and purification strategies .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed cyclodimerization of related bis(trifluoromethyl)oxetanes?

  • Mechanism : Lewis acids (e.g., BF₃) activate oxetanes via coordination to oxygen, inducing ring-opening and dimerization. In contrast, protic acids (e.g., H₂SO₄) promote isomerization instead of cyclodimerization ().
  • Key Evidence : NMR and X-ray data confirm the absence of C=C bonds in products, supporting a stepwise cationic pathway rather than radical intermediates .

Q. How do computational studies aid in predicting the reactivity of fluorinated biphenylacetic acid derivatives?

  • Methods : Density Functional Theory (DFT) calculations model electron-withdrawing effects of CF₃ groups on acidity and regioselectivity. Molecular docking may predict biological activity if the compound is a drug candidate.
  • Case Study : Similar fluorinated compounds (e.g., in ) show enhanced metabolic stability due to CF₃ groups, guiding derivatization strategies .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Challenge : Overlapping signals in ¹⁹F NMR (common in polyfluorinated compounds) may obscure structural details ().
  • Resolution : Complementary techniques like IR spectroscopy (for carbonyl detection) and high-resolution mass spectrometry (HRMS) validate molecular formulas. X-ray crystallography remains the gold standard for unambiguous assignment .

Q. What catalytic systems optimize the synthesis of fluorinated biphenyl derivatives while minimizing side reactions?

  • Catalysts : Palladium-based systems (e.g., Suzuki-Miyaura coupling with boronic acids in ) are effective for biphenyl formation. Fluorophilic catalysts (e.g., silver salts) enhance selectivity in fluorinated systems.
  • Side Reactions : Protodeboronation and homocoupling are minimized using anhydrous conditions and slow reagent addition .

Methodological Recommendations

  • Synthetic Optimization : Screen Lewis acids (BF₃, AlCl₃) and solvents (CH₂Cl₂, toluene) to maximize cyclodimerization yields .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential acute toxicity (H302, H315) as seen in related acetic acid derivatives ( ).
  • Data Reproducibility : Report crystallographic data (CCDC numbers) and deposit raw NMR/spectral files in open repositories for peer validation.

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